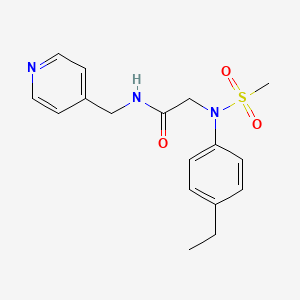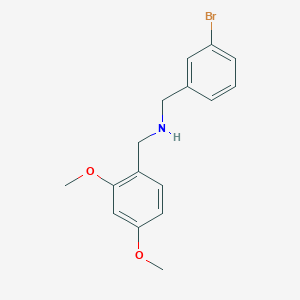
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as EPMMG, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 inhibitors, which are being investigated for their ability to modulate the levels of glycine in the brain.
Wirkmechanismus
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide acts as a glycine transporter 1 inhibitor, which means that it blocks the reuptake of glycine in the brain. This leads to an increase in the levels of glycine, which is an important neurotransmitter that is involved in the regulation of various brain functions. By increasing the levels of glycine, this compound is believed to improve the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can increase the levels of glycine in the brain, which is known to improve the symptoms of schizophrenia. In addition, this compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is that it is a highly specific glycine transporter 1 inhibitor, which means that it has minimal off-target effects. This makes it an ideal compound for studying the role of glycine in various neurological disorders. However, one of the limitations of this compound is that it has a relatively low potency, which means that high concentrations are required to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. One area of research is the development of more potent glycine transporter 1 inhibitors that can achieve therapeutic effects at lower concentrations. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. Finally, this compound could also be investigated for its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Its ability to increase the levels of glycine in the brain has made it a promising compound for the treatment of schizophrenia, depression, anxiety, and neuropathic pain. While there are some limitations to its use, this compound remains an important compound for scientific research into the role of glycine in brain function and behavior.
Synthesemethoden
The synthesis of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide involves several steps, including the reaction of 4-pyridinylmethylamine with 4-ethylbenzoyl chloride to produce N-(4-pyridinylmethyl)-4-ethylbenzamide. This intermediate is then reacted with methylsulfonyl chloride to produce N-(4-pyridinylmethyl)-N-(methylsulfonyl)-4-ethylbenzamide. Finally, this compound is reacted with glycine to produce this compound. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. One of the main areas of research has been its potential as a treatment for schizophrenia. Studies have shown that this compound can increase the levels of glycine in the brain, which is known to improve the symptoms of schizophrenia. In addition, this compound has also been investigated for its potential as a treatment for depression, anxiety, and neuropathic pain.
Eigenschaften
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-14-4-6-16(7-5-14)20(24(2,22)23)13-17(21)19-12-15-8-10-18-11-9-15/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSOYFZYRGAOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)



![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)
![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)






![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)
![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)